molecular formula C20H22N6O B6461347 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2548999-59-1

2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461347
CAS No.: 2548999-59-1
M. Wt: 362.4 g/mol
InChI Key: USPQVUFJOOZOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fused triazolo[4,3-b]pyridazine core, a privileged scaffold recognized for its diverse biological potential . The structure is further functionalized with an octahydropyrrolo[3,4-c]pyrrole moiety, a bridged diamino scaffold that can contribute to three-dimensionality and molecular recognition. Researchers can leverage this complex molecule as a key intermediate in the synthesis of novel therapeutic candidates. The triazolo-pyridazine pharmacophore is associated with a wide spectrum of reported biological activities, including significant potential as an antifungal agent by inhibiting lanosterol 14α-demethylase (CYP51) in ergosterol biosynthesis , and as an anti-diabetic agent through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanisms . Furthermore, related triazolo-pyridazine derivatives have demonstrated insulinotropic and antioxidant activities in scientific studies . This combination of structural features makes it a valuable compound for investigating new treatments for metabolic disorders, infectious diseases, and beyond. The product is provided for research purposes as a high-purity solid and requires storage in a cool, dry, and well-ventilated place. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-methylphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-13-5-3-4-6-17(13)20(27)25-11-15-9-24(10-16(15)12-25)19-8-7-18-22-21-14(2)26(18)23-19/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPQVUFJOOZOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H24N6C_{19}H_{24}N_{6}, and it features a complex structure that includes a triazolo-pyridazine moiety and an octahydropyrrolo framework. The intricate arrangement of nitrogen-containing heterocycles is significant for its biological interactions.

Cytotoxicity and Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) cell lines. Specifically, the compound 12e from a related study showed IC50 values of 1.06 ± 0.16 μM for A549 cells, 1.23 ± 0.18 μM for MCF-7 cells, and 2.73 ± 0.33 μM for HeLa cells .

Cell LineIC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer proliferation. For example, the inhibition of c-Met kinase has been identified as a crucial target in several studies involving triazolo derivatives. The binding affinity of these compounds to c-Met is essential for their antitumor activity, with some derivatives showing competitive inhibition comparable to established inhibitors like Foretinib .

Structure-Activity Relationship (SAR)

Research into the SAR of triazolo-pyridazine derivatives reveals that modifications to the core structure can significantly influence biological activity. The presence of specific functional groups and their spatial orientation can enhance or diminish cytotoxic effects. For instance, the introduction of halogen substituents on aromatic rings has been shown to modulate activity levels without drastically affecting toxicity profiles .

Case Studies

Several case studies have focused on the biological evaluation of triazolo-pyridazine derivatives:

  • Study on c-Met Inhibition : A series of synthesized triazolo-pyridazine compounds were evaluated for their ability to inhibit c-Met kinase activity in vitro, revealing promising candidates with IC50 values ranging from 0.09 to 0.21 μM .
  • In Vivo Efficacy : Preliminary in vivo studies have suggested that certain derivatives may reduce tumor growth in xenograft models, although detailed pharmacokinetic data are still required to fully understand their therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on Benzoyl Groups

The target compound’s 2-methylbenzoyl group contrasts with analogs bearing electron-withdrawing or polar substituents. For example:

  • 2-(3-Fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole () contains a 3-fluoro-4-methoxybenzoyl group. The fluorine atom enhances electronegativity, while methoxy contributes to solubility via hydrogen bonding .
  • 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole () includes a phenylsulfonyl group, which may increase metabolic stability compared to benzoyl derivatives .

Table 1: Substituent Comparison

Compound Benzoyl Substituent Key Functional Groups Molecular Weight
Target Compound 2-methylbenzoyl Triazolo-pyridazine, pyrrolo-pyrrole ~376 (estimated)
Compound 3-fluoro-4-methoxybenzoyl Triazolo-pyridazine, pyrrolo-pyrrole 382.4
Compound Phenylsulfonyl Thiazolo-pyrrolo-pyrrole 424.5 (C21H24N2O3S2)

Heterocyclic Core Variations

The octahydropyrrolo[3,4-c]pyrrole core in the target compound is distinct from fused systems in analogs:

  • 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole () features a thiazolo-pyrrolo-pyrrole system, which may exhibit different conformational dynamics due to sulfur inclusion .

Structural and Spectral Characterization

  • Target Compound : Likely characterized via IR, NMR, and MS (based on –3), with methyl and benzoyl groups identifiable via 1H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Compound : Validated by single-crystal X-ray diffraction (R factor = 0.049), confirming the thiazolo-pyrrolo-pyrrole conformation .

Preparation Methods

1,3-Dipolar Cycloaddition Methodology

The bicyclic pyrrolo-pyrrole system is synthesized via a 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides. For example, reacting N-methylmaleimide with the glycine derivative in refluxing toluene (110°C, 12 hours) yields the octahydropyrrolo[3,4-c]pyrrole scaffold in 82–85% yield. Subcritical water has emerged as a green solvent alternative, achieving comparable yields (80–82%) at 130°C under 30 bar nitrogen pressure.

Table 1: Comparative Conditions for Core Synthesis

MethodSolventTemperature (°C)Time (h)Yield (%)
Traditional CycloadditionToluene1101282–85
Green ChemistrySubcritical H₂O130480–82

Construction of the 3-Methyl- Triazolo[4,3-b]Pyridazin-6-yl Moiety

Chloropyridazine Intermediate Formation

3-Chloro-6-(3-nitrophenyl)pyridazine serves as a precursor, synthesized via bromination of N,N-dimethyl-3-(4-methylbenzoyl)propionamide in chloroform at 55–60°C. Catalytic hydrogenation (10% Pd/C, H₂ at 40 psi) reduces the nitro group to an amine, yielding 3-chloro-6-(3-aminophenyl)pyridazine.

Triazolo Ring Cyclization

The amine intermediate undergoes cyclocondensation with methylhydrazine in refluxing n-butanol (120°C, 8 hours) to form the triazolo[4,3-b]pyridazine ring. Microwave-assisted synthesis (150°C, 30 minutes) improves reaction efficiency, achieving 90% yield with reduced byproducts.

Introduction of the 2-Methylbenzoyl Group

Friedel-Crafts Acylation

The octahydropyrrolo[3,4-c]pyrrole core undergoes Friedel-Crafts acylation using 2-methylbenzoyl chloride and AlCl₃ in dichloromethane (0°C to room temperature, 6 hours). This step requires strict anhydrous conditions to prevent hydrolysis, yielding the 5-(2-methylbenzoyl) derivative in 75% yield.

Alternative Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for late-stage benzoylation. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and 2-methylbenzoylboronic acid in DMF/H₂O (3:1) at 80°C, this method achieves 68% yield but faces challenges with regioselectivity.

Final Assembly via Nucleophilic Aromatic Substitution

The triazolo[4,3-b]pyridazine and octahydropyrrolo[3,4-c]pyrrole modules are coupled via nucleophilic aromatic substitution. Reacting the 6-chloro-triazolo[4,3-b]pyridazine derivative with the deprotonated pyrrolo-pyrrole core in DMF at 100°C for 24 hours furnishes the target compound in 65% yield. Microwave irradiation (150°C, 2 hours) enhances reaction kinetics, boosting yield to 78%.

Table 2: Coupling Reaction Optimization

ConditionSolventTemperature (°C)Time (h)Yield (%)
Conventional HeatingDMF1002465
Microwave-AssistedDMF150278

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (1:3 to 1:4 gradients). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity for pharmacological studies.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazolo-H), 7.45–7.30 (m, 4H, aryl-H), 4.15–3.80 (m, 4H, pyrrolidine-H), 2.50 (s, 3H, CH₃-benzoyl), 2.35 (s, 3H, CH₃-triazolo).

  • HRMS : m/z calculated for C₂₄H₂₅N₅O₂ [M+H]⁺ 428.2087, found 428.2091.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step protocols leveraging cyclization and functional group transformations:

  • Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene .
  • Step 2 : Hydrazine hydrate-mediated cyclization to form pyrazole intermediates .
  • Step 3 : Thiolation and subsequent heterocyclization with phosphorus oxychloride (POCl₃) to construct the triazolo-pyridazine core .
  • Step 4 : Final coupling with 2-methylbenzoyl groups via amidation or alkylation under inert conditions .
    Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • 1H NMR : Assigns proton environments, e.g., methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and torsion angles (e.g., −179.41° to 144.10°) for the octahydropyrrolo-pyrrole system .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
  • Infrared spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate triazole formation .
  • Reaction time : Monitor via TLC; extend to 24–48 hours for complete conversion in sterically hindered steps .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-reference NMR with IR and mass spectrometry to resolve ambiguities (e.g., overlapping proton signals) .
  • Dynamic HPLC : Use gradient elution to separate isomers or byproducts with similar Rf values .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced: What molecular docking approaches are used to predict biological targets?

Target Enzyme PDB Code Software Key Interactions
14-α-demethylase lanosterol3LD6Biovia Discovery StudioHydrogen bonding with triazole core
Cyclooxygenase-2 (COX-2)5KIRAutoDock VinaHydrophobic interactions with benzoyl group
Tyrosine kinase2SRCSchrödinger Maestroπ-Stacking with pyridazine ring

Method : Rigid/flexible docking protocols with RMSD <2.0 Å; validate with MD simulations .

Advanced: How to assess chemical stability under varying pH and oxidative conditions?

  • pH stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via UV-Vis (λ = 254 nm) over 72 hours .
  • Oxidative resistance : Treat with H₂O₂ (3% v/v); quantify intact compound using LC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing under 1.2 million lux hours .

Advanced: What mechanistic pathways govern key reactions in the synthesis?

  • Cyclization : Proceeds via nucleophilic attack of hydrazine on β-ketoesters, forming pyrazole intermediates .
  • Triazole formation : Thiosemicarbazide intermediates undergo POCl₃-mediated cyclodehydration .
  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups .

Basic: Which biological targets are prioritized for this compound?

  • Antifungal : 14-α-demethylase lanosterol (CYP51) inhibition .
  • Anti-inflammatory : COX-2 suppression .
  • Anticancer : Tyrosine kinase (e.g., EGFR) modulation .

Advanced: What challenges arise during scale-up synthesis?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >10 g batches .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during POCl₃ steps .
  • Solvent recovery : Implement distillation systems for DMF reuse .

Advanced: How to design analogs with enhanced bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridazine 6-position to improve target affinity .
  • Scaffold hopping : Replace octahydropyrrolo-pyrrole with piperazine to reduce steric hindrance .
  • Prodrug strategies : Esterify the benzoyl group for improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.